5-Bromo-2-isocyanatopyridine
Overview
Description
5-Bromo-2-isocyanatopyridine: is an organic compound with the molecular formula C6H3BrN2O It is a derivative of pyridine, where the bromine atom is substituted at the fifth position and the isocyanate group is substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isocyanatopyridine can be achieved through various methods. One common approach involves the bromination of 2-isocyanatopyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-isocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea are commonly used.
Addition Reactions: Alcohols or amines are used as nucleophiles.
Coupling Reactions: Palladium catalysts and boronic acids are employed.
Major Products:
- Substituted pyridine derivatives
- Urethanes and ureas
- Biaryl compounds from coupling reactions
Scientific Research Applications
Chemistry: 5-Bromo-2-isocyanatopyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used in the design and synthesis of novel drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials. Its reactivity and functional groups make it valuable in the development of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isocyanatopyridine involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
- 2-Bromo-5-isocyanatopyridine
- 5-Bromo-2-iodopyridine
- 5-Bromo-2-chloropyridine
Comparison: 5-Bromo-2-isocyanatopyridine is unique due to the presence of both bromine and isocyanate functional groups. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to its analogs, it offers a broader range of chemical transformations and applications.
Properties
IUPAC Name |
5-bromo-2-isocyanatopyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCBQUZCKRLNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309636 | |
Record name | 5-Bromo-2-isocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95651-17-5 | |
Record name | 5-Bromo-2-isocyanatopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95651-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-isocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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